Synthetic Yield Advantage as a Chiral Intermediate for Ruxolitinib Manufacturing
An improved process for ruxolitinib synthesis uses (R)-5-cyclopentylpyrazolidin-3-one D-tartrate to achieve higher yields versus prior art methods that suffered from 'poor yield and low purity' and required expensive chiral resolution at the final stage [1]. In the patented process, 5-cyclopentylpyrazolidin-3-one is prepared from 3-cyclopentyl acrylic acid (75.0 g) and hydrazine hydrate, yielding ~35 g (total of two crops) of the racemic intermediate [1]. This is then resolved with D-(-)-tartaric acid to give ~30 g of the (R)-5-cyclopentylpyrazolidin-3-one D-tartrate salt, representing an 85% mass yield for the resolution step [1]. The overall process avoids column chromatography and uses industrially scalable conditions, directly contrasting with earlier routes that were described as laborious, time-consuming, and unsuitable for large-scale production [1].
| Evidence Dimension | Synthetic intermediate yield and process scalability |
|---|---|
| Target Compound Data | Racemic 5-cyclopentylpyrazolidin-3-one: ~35 g isolated from 75 g 3-cyclopentyl acrylic acid (~42% theoretical yield). Chiral resolution to (R)-D-tartrate salt: ~30 g from 35 g (85% mass yield). Process avoids chromatography and late-stage chiral resolution [1]. |
| Comparator Or Baseline | Prior art ruxolitinib processes (e.g., based on US 7,598,257 and US 8,410,265) described as having 'poor yield and low purity,' requiring HPLC separation and costly chiral reagents [1]. |
| Quantified Difference | The new process provides a scalable, chromatography-free route with isolated intermediate yields of ~85% for the resolution step. Prior methods report unspecified low yields and are characterized as unsuitable for industrial production due to cost and operational complexity [1]. |
| Conditions | Synthesis described in patent examples: reaction with hydrazine hydrate at 70-75°C, resolution with D-(-)-tartaric acid in acetone, isolation by filtration without chromatographic purification [1]. |
Why This Matters
A procurement decision for this intermediate directly impacts the cost-of-goods and scalability of the blockbuster drug ruxolitinib; a process with demonstrated mass yields and simpler unit operations offers a clear advantage over previous, lower-yielding routes.
- [1] AU2023331168A1. An improved process for the preparation of ruxolitinib. Granules India Limited. Filed 2023-08-21. Examples 1, Step 1-3. View Source
